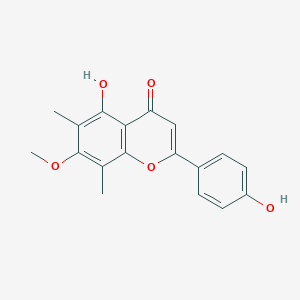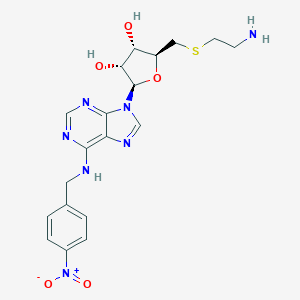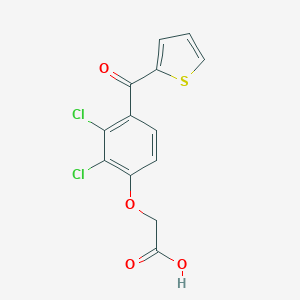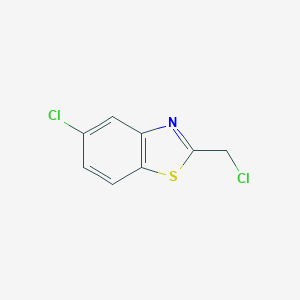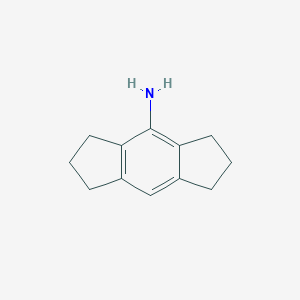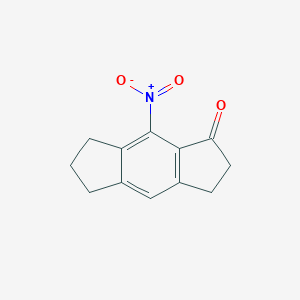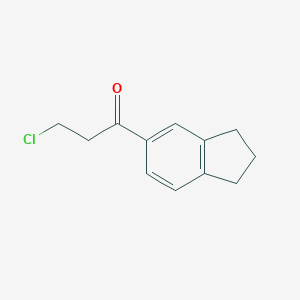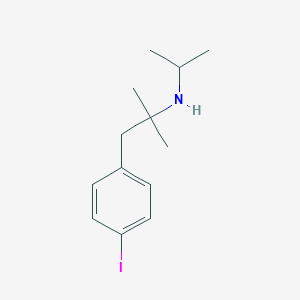
1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine, also known as 4-iodoamphetamine (4-IA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent psychostimulant that is known to increase the release of dopamine, norepinephrine, and serotonin in the brain. Due to its psychoactive properties, 4-IA has gained attention in the scientific community for its potential use in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 4-IA involves the inhibition of monoamine transporters, which leads to an increase in the release of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter release is thought to be responsible for the psychoactive effects of 4-IA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-IA are similar to other amphetamines. In addition to its psychoactive effects, 4-IA has been shown to increase heart rate, blood pressure, and body temperature. Prolonged use of 4-IA can lead to tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-IA in lab experiments include its potency and selectivity for monoamine transporters. However, the limitations of using 4-IA in lab experiments include its potential for abuse and the lack of reliable methods for measuring its effects in vivo.
Direcciones Futuras
For research on 4-IA include further investigation into its potential therapeutic effects in the treatment of neurological and psychiatric disorders. Additionally, research on the neuroprotective effects of 4-IA may lead to the development of new treatments for neurodegenerative diseases. Further research is also needed to develop reliable methods for measuring the effects of 4-IA in vivo.
Métodos De Síntesis
The synthesis of 4-IA involves the reaction of 4-iodobenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 4-iodo-2-nitropropene. The nitropropene is then reacted with isopropylamine to form the final product, 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine.
Aplicaciones Científicas De Investigación
Research on 4-IA has shown promising results in the treatment of various neurological and psychiatric disorders. Studies have shown that 4-IA has potential therapeutic effects in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Additionally, 4-IA has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Propiedades
Número CAS |
108708-53-8 |
|---|---|
Nombre del producto |
1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine |
Fórmula molecular |
C13H20IN |
Peso molecular |
317.21 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)-2-methyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C13H20IN/c1-10(2)15-13(3,4)9-11-5-7-12(14)8-6-11/h5-8,10,15H,9H2,1-4H3 |
Clave InChI |
PXTWOKDSPJNJIU-UHFFFAOYSA-N |
SMILES |
CC(C)NC(C)(C)CC1=CC=C(C=C1)I |
SMILES canónico |
CC(C)NC(C)(C)CC1=CC=C(C=C1)I |
Sinónimos |
N-IIP N-isopropyl-4-iodophentermine N-isopropyl-4-iodophentermine, 123I-labeled cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



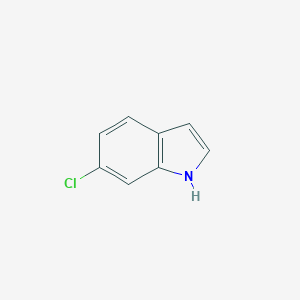
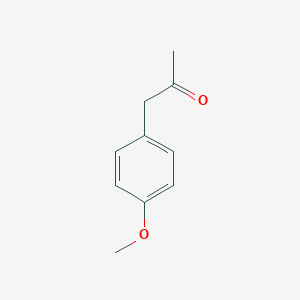
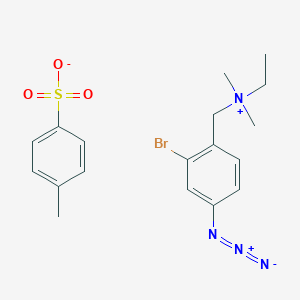
![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione](/img/structure/B17823.png)
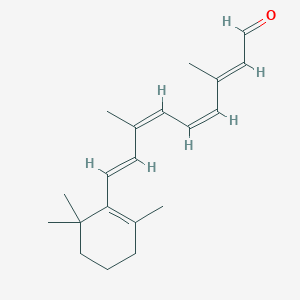
![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)
